molecular formula C11H23NO2 B556864 11-Aminoundecanoic acid CAS No. 2432-99-7

11-Aminoundecanoic acid

Cat. No.: B556864
CAS No.: 2432-99-7
M. Wt: 201.31 g/mol
InChI Key: GUOSQNAUYHMCRU-UHFFFAOYSA-N
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Description

11-Aminoundecanoic acid is an organic compound with the molecular formula H₂N(CH₂)₁₀CO₂H. This white solid is classified as both an amine and a fatty acid.

Mechanism of Action

Target of Action

11-Aminoundecanoic acid is an organic compound that is classified as an amine and a fatty acid . It is primarily used as a synthetic building block in the production of Nylon-11 . It can also be used as a linker to synthesize amide-linked linear guanosine dimer .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can be used in solution phase peptide synthesis . In this process, the amine group of the this compound reacts with the carboxyl group of another molecule, forming an amide bond and releasing a molecule of water.

Biochemical Pathways

The use of this compound allows the systematic preparation of (oligo)amide organogelators . These organogelators display remarkable gelation properties in organic solvents and water . This suggests that the compound plays a role in the formation of gels, which are semi-solid systems consisting of networks of solid aggregates in which liquid is held.

Pharmacokinetics

As a fatty acid, it is expected to have low solubility in water . This property could affect its absorption, distribution, metabolism, and excretion (ADME) in the body, potentially limiting its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of Nylon-11, a type of polyamide . It can also lead to the formation of amide-linked linear guanosine dimer . These results are due to the compound’s ability to form amide bonds with other molecules.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound’s reactions in solution phase peptide synthesis and the formation of organogelators may be affected by these factors. Additionally, the compound’s low solubility in water suggests that it may be more effective in non-polar environments.

Biochemical Analysis

. . .

Biochemical Properties

The role of 11-Aminoundecanoic acid in biochemical reactions is primarily as a synthetic building-block. It allows the systematic preparation of (oligo)amide organogelators, which display remarkable gelation properties in organic solvents and water

Cellular Effects

It is known to be utilized in solution phase peptide synthesis . It is also a monomer precursor for nylon-11 , indicating that it may have some influence on cellular processes related to protein and polymer synthesis.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a building block in the synthesis of other compounds. For example, it is used in the synthesis of nylon-11

Dosage Effects in Animal Models

It has been tested for carcinogenicity in mice and rats . The results of these studies suggest that this compound does not have a significant carcinogenic effect .

Metabolic Pathways

It is known that this compound is prepared industrially from undecylenic acid, which is derived from castor oil .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Aminoundecanoic acid is typically synthesized from undecylenic acid, which is derived from castor oil. The synthesis involves several steps:

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring the compound meets the standards required for its use in Nylon-11 production .

Chemical Reactions Analysis

Types of Reactions: 11-Aminoundecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 11-Aminoundecanoic acid is unique due to its specific chain length, which imparts distinct properties to Nylon-11, such as flexibility, chemical resistance, and durability. These properties make Nylon-11 suitable for specialized applications where other polyamides may not perform as well .

Properties

IUPAC Name

11-aminoundecanoic acid
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InChI

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14)
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InChI Key

GUOSQNAUYHMCRU-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCCN)CCCCC(=O)O
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Molecular Formula

C11H23NO2
Record name 11-AMINOUNDECANOIC ACID
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Related CAS

25587-80-8
Record name 11-Aminoundecanoic acid homopolymer
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DSSTOX Substance ID

DTXSID5020077
Record name 11-Aminoundecanoic acid
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Molecular Weight

201.31 g/mol
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Physical Description

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
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CAS No.

2432-99-7, 25035-04-5, 25587-80-8
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Melting Point

374 to 378 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

polyamide of dodecamethylenediamine and n-dodecanedioic acid (nylon 12:12)
[Compound]
Name
polyamide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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